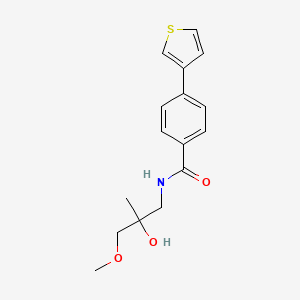
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(thiophen-3-yl)benzamide, also known as BVT.2733, is a novel small-molecule inhibitor of the protein tyrosine phosphatase PTP1B. PTP1B is a negative regulator of insulin signaling and has been implicated in the pathogenesis of type 2 diabetes and obesity. BVT.2733 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Applications De Recherche Scientifique
Synthesis Methods
- Enantioselective Synthesis: The compound has been used in the enantioselective synthesis of piperidines, which are valuable in medicinal chemistry. An N-methoxy-N-methylamide derived from (S)-methylpyroglutamate was used to prepare pyrrolidine and piperidine derivatives, indicating its role in the synthesis of complex organic compounds (Calvez, Chiaroni, & Langlois, 1998).
Chemical Properties and Analysis
- Structural Analysis: The structural properties of related benzamide derivatives have been examined using X-ray diffraction and density functional theory (DFT) calculations. This kind of research is crucial for understanding the molecular geometry and reactivity of similar benzamide compounds (Demir et al., 2015).
Biological and Pharmacological Activities
- HDAC Inhibitor for Alzheimer's Disease: Analogous compounds, such as 5-aroylindolyl-substituted hydroxamic acids, have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds, including N-hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, demonstrated neuroprotective activity and potential as treatments for Alzheimer's disease (Lee et al., 2018).
Medicinal Chemistry Applications
- Neuroleptic Properties: Similar benzamide derivatives, like YM-09151-2, have been investigated for their neuroleptic properties, suggesting potential applications of related compounds in the treatment of psychiatric disorders (Usuda et al., 1981).
Chemoselective Reactions
- Chemoselective N-Benzoylation: Studies on the N-benzoylation of aminophenols using benzoylisothiocyanates have been conducted, which could be relevant to the chemoselective reactions involving similar benzamide derivatives (Singh, Lakhan, & Singh, 2017).
Propriétés
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(19,11-20-2)10-17-15(18)13-5-3-12(4-6-13)14-7-8-21-9-14/h3-9,19H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZARCNZDTKBXFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(COC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(thiophen-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B2363264.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2363265.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethyl-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2363268.png)

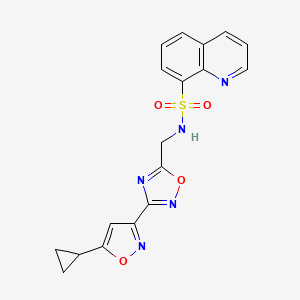

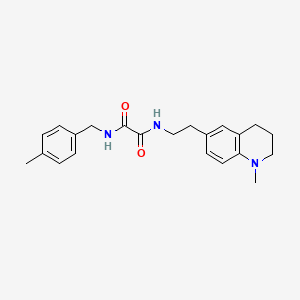
![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)
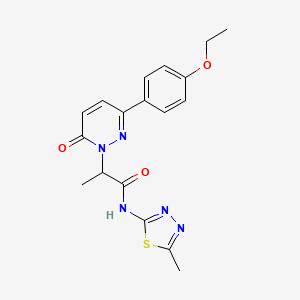
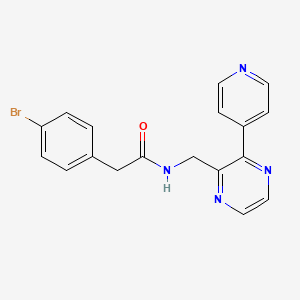
![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)